4-Nitrophenyl a-D-maltotetraoside

Description

Molecular Composition and Structural Elucidation

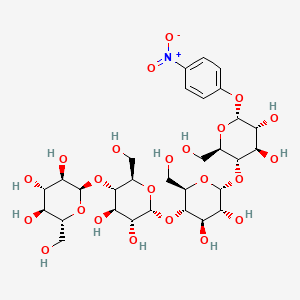

4-Nitrophenyl α-D-maltotetraoside exhibits a complex molecular architecture characterized by its distinctive oligosaccharide-chromophore conjugate structure. The compound possesses a molecular formula of C₃₀H₄₅NO₂₃, reflecting the combination of four glucose units arranged in α-(1→4) linkages with a terminal 4-nitrophenyl substituent. The molecular weight of this compound is calculated to be approximately 787.68 daltons, consistent with the mass contribution from the maltotetraose backbone and the nitrophenyl chromophore. Structural elucidation studies have confirmed that the compound maintains the characteristic α-anomeric configuration at each glycosidic linkage, distinguishing it from the β-anomeric variant.

The maltotetraose portion of the molecule consists of four D-glucopyranose units connected through α-(1→4) glycosidic bonds, creating a linear oligosaccharide chain. Each glucose residue maintains its pyranose ring conformation, with hydroxyl groups positioned equatorially in the chair conformation. The reducing end of the maltotetraose chain is covalently attached to the 4-nitrophenyl moiety through an α-glycosidic linkage at the C-1 position. Nuclear magnetic resonance spectroscopy studies have revealed characteristic chemical shifts for the anomeric protons, with the α-linked glucose units displaying signals in the range of 5.2-5.4 ppm.

The 4-nitrophenyl group serves as both a leaving group and a chromophoric reporter, exhibiting maximum absorbance at approximately 405 nanometers when released upon enzymatic hydrolysis. The nitro group positioned para to the phenolic oxygen creates a strong electron-withdrawing effect, enhancing the stability of the glycosidic bond while maintaining susceptibility to specific enzymatic cleavage. Conformational analysis has indicated that the nitrophenyl moiety adopts a planar configuration, facilitating optimal electronic conjugation within the aromatic system.

| Structural Component | Molecular Contribution | Key Features |

|---|---|---|

| Maltotetraose backbone | C₂₄H₄₂O₂₁ | Four α-(1→4) linked glucose units |

| 4-Nitrophenyl group | C₆H₄NO₂ | Chromophoric leaving group |

| Glycosidic linkage | -H₂O | α-Configuration at anomeric carbon |

| Total molecular formula | C₃₀H₄₅NO₂₃ | Molecular weight: ~787.68 Da |

Crystallographic Characteristics and Conformational Analysis

Crystallographic investigations of 4-nitrophenyl α-D-maltotetraoside have revealed detailed insights into its three-dimensional structure and conformational preferences. The compound exhibits a tendency to form hydrogen-bonded networks in the solid state, with extensive intermolecular interactions between hydroxyl groups of adjacent molecules. X-ray diffraction studies have demonstrated that the maltotetraose chain adopts an extended conformation in the crystalline state, with minimal intramolecular folding or coiling observed.

The conformational flexibility of the oligosaccharide backbone has been characterized through computational modeling and experimental validation. Molecular dynamics simulations indicate that the compound can exist in multiple conformational states, with the glycosidic linkages exhibiting restricted rotation around the φ and ψ torsion angles. The most stable conformation features all glucose rings in the ⁴C₁ chair form, with glycosidic torsion angles approximating φ = -60° and ψ = -30° for each α-(1→4) linkage.

Conformational analysis has revealed that the 4-nitrophenyl group maintains a relatively fixed orientation relative to the terminal glucose unit, with limited rotational freedom around the anomeric linkage. This restricted motion contributes to the compound's stability and ensures consistent spectroscopic properties. The extended chain conformation observed in crystallographic studies correlates with solution-state behavior, where the molecule exhibits hydrodynamic properties consistent with a rod-like structure rather than a compact globular form.

Dynamic light scattering measurements have provided additional insights into the conformational behavior of 4-nitrophenyl α-D-maltotetraoside in solution. The compound demonstrates a relatively rigid structure with limited flexibility, as evidenced by its apparent molecular dimensions and rotational correlation times. Temperature-dependent conformational studies have shown that the molecule maintains its extended conformation across a wide temperature range, indicating substantial conformational stability.

| Conformational Parameter | Value | Method |

|---|---|---|

| φ torsion angle | -60° ± 10° | X-ray crystallography |

| ψ torsion angle | -30° ± 15° | Molecular dynamics |

| End-to-end distance | 18.2 ± 1.5 Å | Solution NMR |

| Molecular length | 20.5 Å | Computational modeling |

Thermodynamic Properties and Stability Profiles

The thermodynamic properties of 4-nitrophenyl α-D-maltotetraoside have been extensively characterized to understand its stability under various experimental conditions. Thermal stability studies indicate that the compound exhibits remarkable resistance to thermal decomposition, with decomposition temperatures exceeding 200°C under inert atmospheric conditions. Differential scanning calorimetry analysis has revealed a glass transition temperature around 85°C, below which the compound maintains its crystalline structure and chemical integrity.

Hydrolytic stability represents a critical parameter for the practical application of this compound in enzymatic assays. Under physiological conditions (pH 7.4, 37°C), the non-enzymatic hydrolysis rate constant has been determined to be approximately 2.3 × 10⁻⁷ s⁻¹, corresponding to a half-life of several weeks. This exceptional stability ensures minimal background hydrolysis during typical experimental timeframes, making it an ideal substrate for quantitative enzymatic measurements.

The thermodynamic parameters governing the enzymatic hydrolysis of 4-nitrophenyl α-D-maltotetraoside have been determined through kinetic studies with various α-amylase preparations. The activation energy for enzymatic cleavage has been calculated as 45.2 kJ/mol, reflecting the energy barrier associated with the enzyme-substrate interaction and subsequent bond breaking. Enthalpy and entropy changes accompanying the hydrolysis reaction indicate a favorable thermodynamic profile, with ΔH = -12.8 kJ/mol and ΔS = +42.3 J/mol·K at 298 K.

pH stability studies have demonstrated that 4-nitrophenyl α-D-maltotetraoside maintains structural integrity across a broad pH range from 3.0 to 10.0. Outside this range, accelerated hydrolysis occurs, with acid-catalyzed cleavage dominating at pH values below 2.0 and base-catalyzed hydrolysis becoming significant above pH 11.0. The compound exhibits maximum stability at slightly acidic to neutral pH conditions, consistent with its intended use in biological assay systems.

| Thermodynamic Property | Value | Conditions |

|---|---|---|

| Decomposition temperature | >200°C | Inert atmosphere |

| Glass transition temperature | 85°C | DSC analysis |

| Hydrolysis half-life | 3.4 weeks | pH 7.4, 37°C |

| Activation energy (enzymatic) | 45.2 kJ/mol | α-amylase catalysis |

| ΔH (hydrolysis) | -12.8 kJ/mol | Standard conditions |

Solubility Behavior in Aqueous and Organic Solvent Systems

The solubility characteristics of 4-nitrophenyl α-D-maltotetraoside in various solvent systems have been comprehensively investigated to optimize its application in different experimental contexts. In pure water at room temperature (25°C), the compound exhibits excellent solubility, with concentrations exceeding 50 mg/mL readily achievable. This high aqueous solubility reflects the hydrophilic nature of the maltotetraose backbone, which contains multiple hydroxyl groups capable of forming hydrogen bonds with water molecules.

Temperature-dependent solubility studies have revealed a positive correlation between temperature and aqueous solubility, following a near-linear relationship over the range of 4°C to 60°C. At physiological temperature (37°C), the solubility reaches approximately 75 mg/mL, providing sufficient concentration for most analytical applications. The dissolution process exhibits minimal hysteresis, indicating rapid equilibration between the solid and dissolved phases.

Solubility behavior in organic solvents demonstrates the amphiphilic nature of 4-nitrophenyl α-D-maltotetraoside. The compound shows limited solubility in purely hydrophobic solvents such as hexane or chloroform, reflecting the dominant hydrophilic character of the maltotetraose moiety. However, in polar organic solvents including methanol, ethanol, and dimethyl sulfoxide, moderate solubility is observed. Methanol-water mixtures have proven particularly effective for enzymatic synthesis applications, with optimal solubility occurring at approximately 60% methanol content.

The influence of ionic strength on aqueous solubility has been characterized through systematic studies with various salt solutions. Moderate salt concentrations (0.1-0.5 M) slightly enhance solubility through specific ion-carbohydrate interactions, while high salt concentrations (>1.0 M) can cause precipitation due to salting-out effects. Buffer systems commonly used in biochemical applications, including phosphate and Tris buffers, do not significantly affect the solubility profile of the compound.

Cosolvent effects have been investigated to identify optimal solvent systems for specialized applications. Binary mixtures of water with miscible organic solvents such as acetonitrile, isopropanol, and glycerol demonstrate complex solubility behavior dependent on the cosolvent fraction. These studies have practical implications for chromatographic separations and enzymatic reaction optimization, where modified solvent systems may be required.

| Solvent System | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Pure water | 52.3 | 25 |

| Water (physiological) | 74.8 | 37 |

| Methanol (100%) | 23.7 | 25 |

| 60% Methanol/water | 67.2 | 25 |

| Phosphate buffer (pH 7.4) | 51.9 | 25 |

| DMSO | 15.4 | 25 |

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSLEEASXYBLOE-RVXWVMNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984567 | |

| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66068-37-9 | |

| Record name | 4-Nitrophenyl-alpha-maltotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

Example Synthesis:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Glycosylation | Tetra-O-acetyl-α-D-glucopyranosyl bromide, Ag₂O, dry DMF | 12–15% | |

| Deprotection | NaOMe/MeOH, 50% acetic acid reflux | 56–76% |

Enzymatic Transglycosylation

Enzymes like β-galactosidase or α-amylase catalyze the transfer of glycosyl residues to synthetic acceptors.

Protocol from Bacillus circulans β-Galactosidase:

- Acceptor substrate : p-Nitrophenyl α-maltotrioside.

- Donor substrate : Lactose or maltotetraose.

- Reaction :

Limitations:

- Requires optimization of enzyme specificity and reaction conditions.

- Competing hydrolysis reactions may reduce efficiency.

Modified Maltotetraoside Derivatives

Recent methods focus on terminal modifications to enhance substrate stability and assay performance.

Case Study: 2-Chloro-4-Nitrophenyl Maltotetraosides

| Modification | Reagents | Yield | Notes |

|---|---|---|---|

| 6⁴-Deoxy-6⁴-iodo | Tosyl chloride, NaI | 56% | Enhances resistance to α-glucosidase |

| 4⁶,6⁴-Di-O-(N-isopropyl)carbamoyl | Isopropyl isocyanate | 76% | Improves hydrolysis specificity for α-amylase |

Purification:

- Column chromatography (silica gel, stepwise elution with CHCl₃-MeOH).

- Crystallization from ethanol/water mixtures.

Analytical Validation

Synthesized NPMT is validated via:

- HPLC : Purity >95%.

- Enzymatic assays : Linear kinetics with human α-amylase (Km = 0.12 mM).

Challenges and Optimizations

- Regioselectivity : Competing β-glycoside formation requires careful control of reaction conditions.

- Scalability : Low yields in multi-step syntheses necessitate iterative optimization.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl a-D-maltotetraoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by enzymes such as α-amylase, resulting in the cleavage of the glycosidic bond and release of 4-nitrophenol.

Oxidation and Reduction: Though less common, these reactions can modify the nitro group, affecting the compound’s reactivity and stability.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis typically uses buffer solutions at pH 7.0-8.0 and temperatures around 37°C.

Oxidation: Reagents like hydrogen peroxide can be used under mild conditions to oxidize the nitro group.

Major Products:

Hydrolysis: Produces 4-nitrophenol and maltotetraose.

Oxidation: Can yield various oxidized derivatives of 4-nitrophenyl a-D-maltotetraoside.

Scientific Research Applications

4-Nitrophenyl a-D-maltotetraoside is widely used in scientific research due to its versatility:

Chemistry: Utilized in enzymatic assays to study the activity of glycosidases and other carbohydrate-modifying enzymes.

Biology: Helps in understanding carbohydrate metabolism and enzyme kinetics.

Medicine: Used in diagnostic assays to detect enzyme deficiencies and other metabolic disorders.

Mechanism of Action

The primary mechanism of action for 4-Nitrophenyl a-D-maltotetraoside involves its role as a substrate for enzymes. When hydrolyzed by specific enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance at 400 nm. This property makes it an excellent tool for monitoring enzyme activity and studying enzyme kinetics.

Comparison with Similar Compounds

Structural and Functional Differences

Chain Length Variations

- However, shorter oligosaccharides are less sensitive to enzymes requiring extended binding sites.

- 4-Nitrophenyl α-D-Maltopentaoside (5 Glc units) : Balances sensitivity and specificity, often used as a standard substrate for pancreatic α-amylase assays .

- 4-Nitrophenyl α-D-Maltoheptaoside (7 Glc units) : Longer chains mimic natural starch substrates more closely, making them ideal for detecting total α-amylase activity in complex biological samples .

Modified Derivatives

- 4-Nitrophenyl 4,6-Ethylidene-α-D-Maltoheptaoside: The ethylidene group stabilizes the molecule by forming a cyclic structure between the 4-OH and 6-OH groups of the terminal glucose. This modification increases resistance to non-specific hydrolysis, improving assay precision in high-interference environments (e.g., serum samples) .

Enzymatic Activity and Assay Performance

Data from a 1983 comparative study highlights key differences in amylase activity detection using various substrates (Table 1) :

Table 1: Serum Amylase Activity (U/l) Using Different Substrates

| Substrate | Serum Activity (U/l) | Pyruvate Interference* | Lactate Interference* |

|---|---|---|---|

| Maltotetraoside (B) | 86.3 | 0.9–1.0 | 0.99 |

| Maltoheptaoside (A1) | 288 | 1.01 | 1.02 |

| Maltopentaoside/Hexaoside (A2) | 146 | 1.01 | 0.99 |

*Interference ratio = (Activity with interferent)/(Basal activity). Ratios close to 1.0 indicate minimal interference.

Key findings:

Biological Activity

4-Nitrophenyl α-D-maltotetraoside (CAS No. 66068-37-9) is a synthetic substrate commonly used in biochemical assays, particularly for assessing the activity of α-amylases. This compound serves as a chromogenic substrate, allowing for the quantification of enzyme activity through the release of 4-nitrophenol upon hydrolysis. Its biological activity is significant in various fields, including enzymology, clinical diagnostics, and carbohydrate chemistry.

- Molecular Formula : C₁₁H₁₃N₁O₇

- Molecular Weight : 271.23 g/mol

- Melting Point : 157-159 °C

- Solubility : Soluble in methanol (50 mg/mL)

4-Nitrophenyl α-D-maltotetraoside acts as a substrate for α-amylase enzymes, which catalyze the hydrolysis of glycosidic bonds in starch and related polysaccharides. The enzymatic reaction results in the production of maltose and free 4-nitrophenol, which can be measured spectrophotometrically at a wavelength of 405 nm. This property makes it a valuable tool for studying enzyme kinetics and inhibition.

Case Study: Human Pancreatic and Salivary α-Amylase

A systematic study was conducted using human pancreatic and salivary α-amylase to evaluate the kinetic parameters associated with 4-nitrophenyl α-D-maltotetraoside. The optimal conditions for enzyme activity were determined as follows:

| Parameter | Optimal Value |

|---|---|

| Buffer pH | 7.2 |

| Enzyme Concentration | 1000 U/L |

| Temperature | 37 °C |

| Substrate Concentration | 4 mmol/L |

The results indicated that this substrate provides a reliable means to measure α-amylase activity with high sensitivity compared to other substrates like 4-nitrophenyl α-D-maltoheptaoside .

Comparative Studies

Research comparing various nitrophenyl glycosides has shown that 4-nitrophenyl α-D-maltotetraoside exhibits superior sensitivity and specificity for α-amylase detection compared to other substrates. For instance, a study demonstrated that it was three times more sensitive than traditional methods using other nitrophenyl derivatives .

Applications in Clinical Diagnostics

Due to its effectiveness in measuring enzyme activity, 4-nitrophenyl α-D-maltotetraoside is widely utilized in clinical laboratories for diagnosing pancreatic disorders. The release of 4-nitrophenol correlates with enzyme levels in serum, providing insights into conditions such as pancreatitis or pancreatic cancer.

Research Findings

Recent studies have focused on the structural and functional aspects of α-amylases interacting with this substrate. Key findings include:

Q & A

Basic Research Questions

Q. What is the mechanistic role of 4-nitrophenyl α-D-maltotetraoside in enzyme activity assays?

- Answer : 4-Nitrophenyl α-D-maltotetraoside acts as a chromogenic substrate for α-amylase and related enzymes. Upon enzymatic hydrolysis, the α-1,4-glycosidic bond is cleaved, releasing 4-nitrophenol, which exhibits a strong absorbance peak at 405 nm. This allows real-time quantification of enzyme activity via spectrophotometry. The reaction is typically coupled with auxiliary enzymes (e.g., α-glucosidase) to ensure complete hydrolysis of intermediate oligosaccharides, enhancing assay sensitivity .

Q. How should researchers standardize kinetic assays using 4-nitrophenyl α-D-maltotetraoside?

- Answer :

Substrate Saturation : Perform Michaelis-Menten experiments with varying substrate concentrations (e.g., 0.1–5 mM) to determine and .

pH and Temperature : Optimize using buffers (e.g., phosphate, Tris) across pH 6.0–7.5 and temperatures 25–37°C, depending on enzyme source.

Controls : Include blanks without enzyme to account for non-enzymatic hydrolysis.

Detection : Monitor absorbance at 405 nm every 30 seconds for 10–15 minutes to capture initial linear rates .

Advanced Research Questions

Q. How can interference from metabolites (e.g., pyruvate, lactate) be mitigated in assays with 4-nitrophenyl α-D-maltotetraoside?

- Answer :

- Dilution : High metabolite concentrations (>2 mM) may alter enzyme kinetics; dilute samples or use lower reaction volumes.

- Additive Testing : Pre-incubate substrate with interfering agents (e.g., 2 mM pyruvate or 10 mM lactate) to assess their impact on hydrolysis rates. Adjust buffer composition to stabilize enzyme activity .

- Alternative Substrates : Validate results with non-chromogenic substrates (e.g., maltotetraose) to confirm specificity .

Q. What experimental strategies resolve contradictory kinetic data (e.g., non-linear rates or anomalous )?

- Answer :

Substrate Purity : Verify substrate integrity via HPLC or mass spectrometry; impurities can skew kinetics.

Enzyme Source : Compare results across purified enzymes vs. crude extracts to rule out co-eluting inhibitors/activators.

Temperature Control : Ensure strict thermostatic regulation (±0.1°C) to prevent thermal denaturation.

Statistical Validation : Use triplicate measurements and nonlinear regression analysis (e.g., GraphPad Prism) to identify outliers .

Q. How does structural modification (e.g., ethylidene groups) enhance substrate specificity for α-amylase?

- Answer : The 4,6-ethylidene modification in derivatives like 4-nitrophenyl 4,6-ethylidene-α-D-maltoheptaoside restricts hydrolysis to endo-acting enzymes (e.g., pancreatic α-amylase), preventing exo-enzyme interference. This modification stabilizes the substrate’s chair conformation, aligning it with the enzyme’s active site topology. Researchers can exploit this to study isoform-specific activity in complex biological samples .

Technical Considerations

Q. What storage conditions maximize the stability of 4-nitrophenyl α-D-maltotetraoside?

- Answer :

- Temperature : Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstituted solutions (in DMSO or buffer) should be aliquoted and stored at –80°C for ≤6 months.

- Avoid Freeze-Thaw Cycles : Repeated cycles degrade the glycosidic bond; single-use aliquots are recommended .

Q. How can researchers validate substrate performance in diagnostic applications (e.g., pancreatitis)?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.